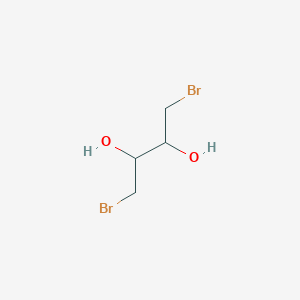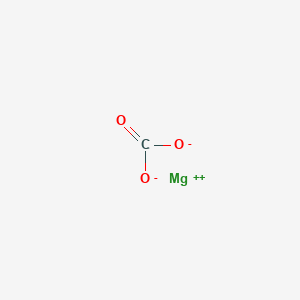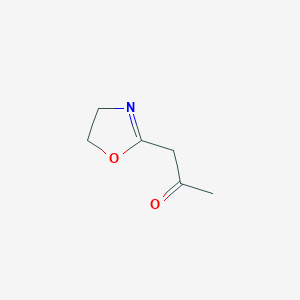
1-(4,5-Dihydrooxazol-2-yl)acetone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(4,5-Dihydrooxazol-2-yl)acetone, also known as DOA, is a chemical compound that has been widely studied for its potential applications in scientific research. DOA is a ketone derivative that is commonly used in the synthesis of various organic compounds. In
Wissenschaftliche Forschungsanwendungen
1-(4,5-Dihydrooxazol-2-yl)acetone has been extensively studied for its potential applications in scientific research. One of the most promising applications of 1-(4,5-Dihydrooxazol-2-yl)acetone is in the synthesis of various organic compounds. 1-(4,5-Dihydrooxazol-2-yl)acetone can be used as a building block for the synthesis of a wide range of organic molecules, including pharmaceuticals, agrochemicals, and materials.
1-(4,5-Dihydrooxazol-2-yl)acetone has also been studied for its potential applications in the field of catalysis. 1-(4,5-Dihydrooxazol-2-yl)acetone can be used as a catalyst in various chemical reactions, including the aldol reaction, the Michael reaction, and the Mannich reaction. These reactions are important in the synthesis of complex organic molecules, making 1-(4,5-Dihydrooxazol-2-yl)acetone an important tool for organic chemists.
Wirkmechanismus
The mechanism of action of 1-(4,5-Dihydrooxazol-2-yl)acetone is not fully understood. However, it is believed that 1-(4,5-Dihydrooxazol-2-yl)acetone acts as a nucleophile in various chemical reactions, including the aldol reaction, the Michael reaction, and the Mannich reaction. 1-(4,5-Dihydrooxazol-2-yl)acetone can also act as a chiral auxiliary in asymmetric synthesis, allowing for the synthesis of enantiomerically pure compounds.
Biochemische Und Physiologische Effekte
1-(4,5-Dihydrooxazol-2-yl)acetone has not been extensively studied for its biochemical and physiological effects. However, some studies have suggested that 1-(4,5-Dihydrooxazol-2-yl)acetone may have antioxidant properties and may be able to protect cells from oxidative damage. Additionally, 1-(4,5-Dihydrooxazol-2-yl)acetone has been shown to have antifungal and antibacterial properties, making it a potential candidate for the development of new antimicrobial agents.
Vorteile Und Einschränkungen Für Laborexperimente
1-(4,5-Dihydrooxazol-2-yl)acetone has several advantages for use in lab experiments. It is readily available and can be synthesized with a high yield and purity. It is also relatively inexpensive, making it an attractive option for researchers on a budget.
However, there are also some limitations to the use of 1-(4,5-Dihydrooxazol-2-yl)acetone in lab experiments. It has a relatively low melting point, which can make it difficult to handle in some experiments. Additionally, 1-(4,5-Dihydrooxazol-2-yl)acetone can be sensitive to air and moisture, which can affect its stability and reactivity.
Zukünftige Richtungen
There are several future directions for research on 1-(4,5-Dihydrooxazol-2-yl)acetone. One potential area of research is the development of new synthetic methods for 1-(4,5-Dihydrooxazol-2-yl)acetone and its derivatives. This could lead to the synthesis of new organic molecules with potentially useful properties.
Another area of research is the study of the biochemical and physiological effects of 1-(4,5-Dihydrooxazol-2-yl)acetone. More research is needed to fully understand the potential health benefits of 1-(4,5-Dihydrooxazol-2-yl)acetone and its derivatives.
Finally, 1-(4,5-Dihydrooxazol-2-yl)acetone could be studied for its potential applications in the development of new antimicrobial agents. With the rise of antibiotic-resistant bacteria, there is a growing need for new antimicrobial agents, and 1-(4,5-Dihydrooxazol-2-yl)acetone could be a promising candidate for further study.
Conclusion:
In conclusion, 1-(4,5-Dihydrooxazol-2-yl)acetone is a chemical compound that has been widely studied for its potential applications in scientific research. 1-(4,5-Dihydrooxazol-2-yl)acetone can be synthesized through a variety of methods and has been shown to have potential applications in the synthesis of various organic compounds and as a catalyst in chemical reactions. While more research is needed to fully understand the potential health benefits of 1-(4,5-Dihydrooxazol-2-yl)acetone, it is clear that this compound has many potential applications in the field of scientific research.
Eigenschaften
CAS-Nummer |
13670-39-8 |
|---|---|
Produktname |
1-(4,5-Dihydrooxazol-2-yl)acetone |
Molekularformel |
C6H9NO2 |
Molekulargewicht |
127.14 g/mol |
IUPAC-Name |
1-(4,5-dihydro-1,3-oxazol-2-yl)propan-2-one |
InChI |
InChI=1S/C6H9NO2/c1-5(8)4-6-7-2-3-9-6/h2-4H2,1H3 |
InChI-Schlüssel |
MZKKDCLSTQPJPX-UHFFFAOYSA-N |
SMILES |
CC(=O)CC1=NCCO1 |
Kanonische SMILES |
CC(=O)CC1=NCCO1 |
Andere CAS-Nummern |
13670-39-8 |
Herkunft des Produkts |
United States |
Synthesis routes and methods
Procedure details






Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

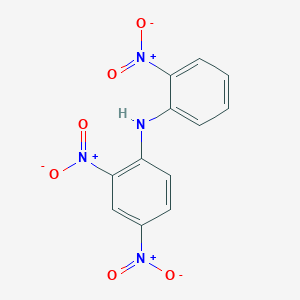
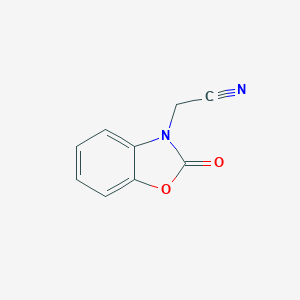
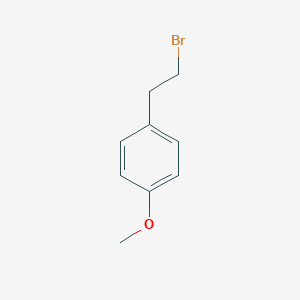
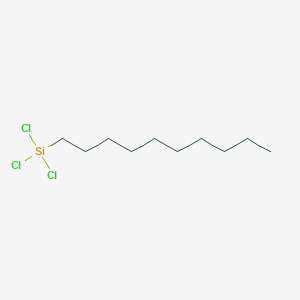
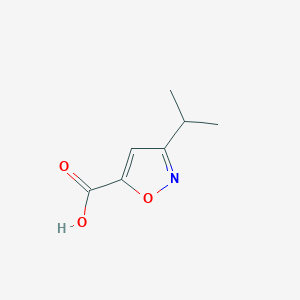
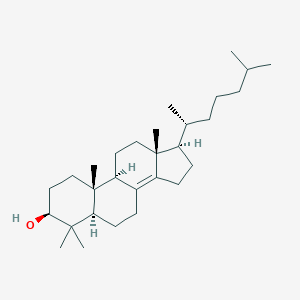

![N-[2-(Dimethylamino)-5-pyrimidinyl]benzenesulfonamide](/img/structure/B81158.png)

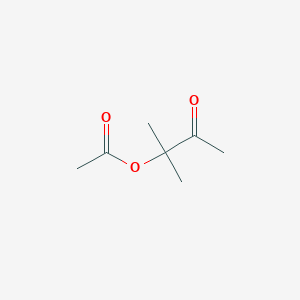
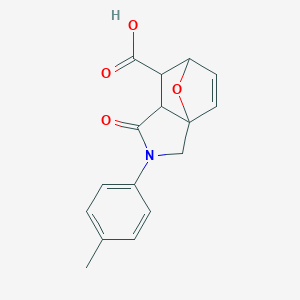
![{[4-(Hydrazinylmethyl)phenyl]methyl}hydrazine](/img/structure/B81163.png)
